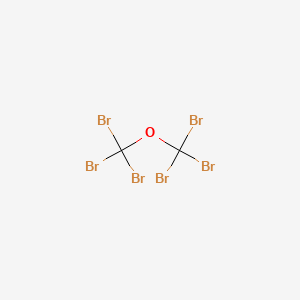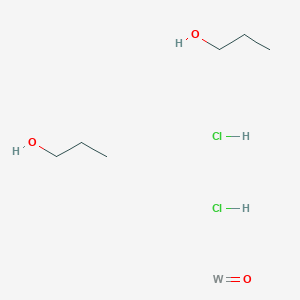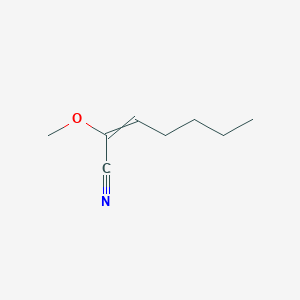
5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a piperidine ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Benzenesulfonyl Intermediate: This step involves the sulfonylation of benzene using sulfonyl chloride in the presence of a base.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzenesulfonyl intermediate.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and piperidine groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to certain receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate: shares similarities with other sulfonyl-containing compounds, such as benzenesulfonamide and benzenesulfonic acid derivatives.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-sulfonamide.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential biological activity. The presence of both a benzenesulfonyl group and a piperidine ring makes it a versatile compound for various applications.
Properties
CAS No. |
104683-07-0 |
|---|---|
Molecular Formula |
C23H35NO5S |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
[5-(benzenesulfonyl)-1-oxo-1-piperidin-1-yldecan-4-yl] acetate |
InChI |
InChI=1S/C23H35NO5S/c1-3-4-7-14-22(30(27,28)20-12-8-5-9-13-20)21(29-19(2)25)15-16-23(26)24-17-10-6-11-18-24/h5,8-9,12-13,21-22H,3-4,6-7,10-11,14-18H2,1-2H3 |
InChI Key |
AAVWCEDCJNBQJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(CCC(=O)N1CCCCC1)OC(=O)C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)







![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)

![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)

